![molecular formula C21H17FN4O3 B11511296 6-Amino-4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11511296.png)
6-Amino-4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrano[2,3-c]pyrazole core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 4-fluorobenzaldehyde in the presence of a suitable catalyst to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form a pyrazole ring.
Formation of Pyrano Ring: The pyrazole derivative is then reacted with malononitrile and a suitable aldehyde under basic conditions to form the pyrano[2,3-c]pyrazole core.
Amination: Finally, the compound is aminated to introduce the amino group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-Amino-4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-amino-4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carbonitrile
- 6-Amino-4-(3,4-dimethoxyphenyl)-3-(4-chlorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The presence of both the 3,4-dimethoxyphenyl and 4-fluorophenyl groups in the structure of 6-amino-4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, biological activity, and interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C21H17FN4O3 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
6-amino-4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H17FN4O3/c1-27-15-8-5-12(9-16(15)28-2)17-14(10-23)20(24)29-21-18(17)19(25-26-21)11-3-6-13(22)7-4-11/h3-9,17H,24H2,1-2H3,(H,25,26) |
InChI Key |
ZKKMMGINWYGPOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)F)N)C#N)OC |
Origin of Product |
United States |
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